molecular formula C20H18FN3O2S B4763101 N-1,3-benzothiazol-2-yl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide

N-1,3-benzothiazol-2-yl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide

Cat. No. B4763101
M. Wt: 383.4 g/mol
InChI Key: DZHGNFNDYXTCIR-UHFFFAOYSA-N
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Description

N-1,3-benzothiazol-2-yl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide, also known as BFPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-1,3-benzothiazol-2-yl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-1,3-benzothiazol-2-yl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been found to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. In material science, N-1,3-benzothiazol-2-yl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been used as a precursor for the synthesis of novel materials with unique properties. In environmental science, N-1,3-benzothiazol-2-yl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been investigated for its potential use in water treatment and soil remediation.

Mechanism of Action

The mechanism of action of N-1,3-benzothiazol-2-yl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins in the body, leading to the observed biological effects. N-1,3-benzothiazol-2-yl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, N-1,3-benzothiazol-2-yl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein involved in the regulation of immune responses.
Biochemical and Physiological Effects
N-1,3-benzothiazol-2-yl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-1,3-benzothiazol-2-yl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide inhibits the proliferation of cancer cells and induces apoptosis. In animal models, N-1,3-benzothiazol-2-yl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been found to reduce inflammation and oxidative stress, and improve cognitive function. N-1,3-benzothiazol-2-yl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has also been shown to have a protective effect on the liver and kidney.

Advantages and Limitations for Lab Experiments

One of the advantages of N-1,3-benzothiazol-2-yl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide is its relatively simple synthesis method, which makes it readily available for laboratory experiments. Additionally, N-1,3-benzothiazol-2-yl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been found to be stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one limitation of N-1,3-benzothiazol-2-yl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide is its relatively low water solubility, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the study of N-1,3-benzothiazol-2-yl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide. One area of interest is the development of novel materials using N-1,3-benzothiazol-2-yl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide as a precursor. Another area of interest is the investigation of N-1,3-benzothiazol-2-yl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of N-1,3-benzothiazol-2-yl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide and its potential effects on human health and the environment.
Conclusion
In conclusion, N-1,3-benzothiazol-2-yl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide is a chemical compound with potential applications in various fields, including medicinal chemistry, material science, and environmental science. Its synthesis method is relatively simple, and it has been found to exhibit a range of biological effects. Further studies are needed to fully understand the mechanism of action of N-1,3-benzothiazol-2-yl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide and its potential applications in various fields.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2S/c21-15-6-2-1-5-14(15)19(26)24-11-9-13(10-12-24)18(25)23-20-22-16-7-3-4-8-17(16)27-20/h1-8,13H,9-12H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHGNFNDYXTCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzothiazol-2-yl)-1-[(2-fluorophenyl)carbonyl]piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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